![molecular formula C20H20N2O3 B4021712 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4021712.png)
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves complex reactions that allow for the introduction of various functional groups. For instance, a study described the synthesis of related compounds through reactions involving dipolarophiles with p-methoxybenzadoxime in the presence of sodium hypochlorite in chloroform solution, showcasing a method to obtain structurally complex isoquinoline derivatives (Akkurt et al., 2010). Another efficient one-pot synthesis method involves a three-component reaction of aryl ketones, hydroxylamine, and alkynes, indicating the versatility of synthesis approaches for these compounds (Zheng et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of isoquinoline derivatives reveals significant insights into their geometric and electronic configurations, which are pivotal for their chemical behavior. The crystal structure of related compounds has been solved, showing that the piperidine ring adopts a half-chair conformation and highlighting the importance of weak interactions in stabilizing their supramolecular structure (Akkurt et al., 2010).
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, reflecting their rich chemical properties. For example, reactions of certain isoquinoline compounds with methyl iodide or hydrazine hydrate have led to the formation of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines, demonstrating the reactivity of these molecules towards nucleophilic substitution and cyclization reactions (Al-Taifi et al., 2016).
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-17-8-6-16(7-9-17)22-19(23)12-18(20(22)24)21-11-10-14-4-2-3-5-15(14)13-21/h2-9,18H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTLCEWTVFPNAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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